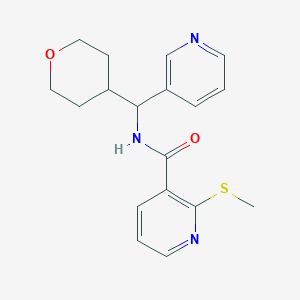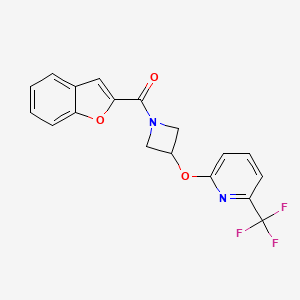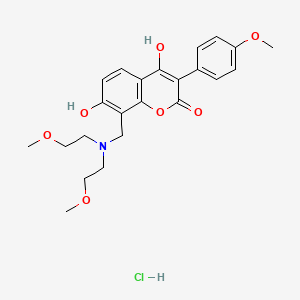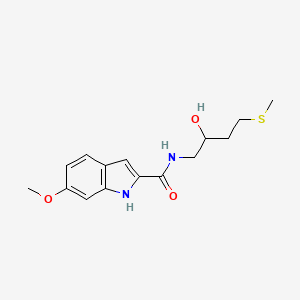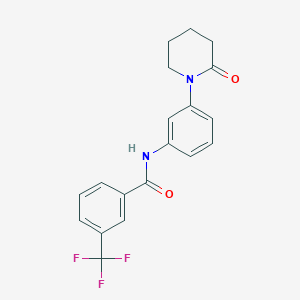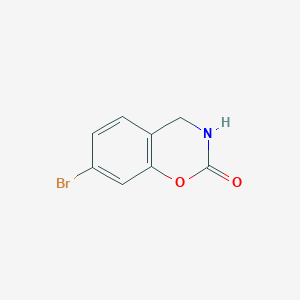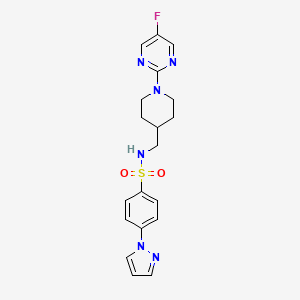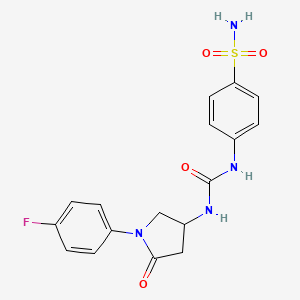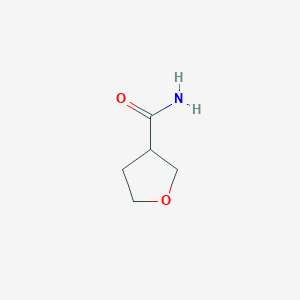
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ETNA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ETNA belongs to the class of acrylamide derivatives, which have been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide is not fully understood; however, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory responses. This compound has also been reported to exhibit antioxidant activity, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
Future research on (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide should focus on elucidating its mechanism of action and exploring its therapeutic potential in various diseases, including cancer, inflammation, and infectious diseases. Moreover, the development of novel analogs of this compound with improved pharmacological properties may lead to the discovery of more potent and selective drugs. Finally, the use of this compound as a tool for studying the role of MMPs and NF-κB in disease pathogenesis may provide valuable insights into the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of (E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide involves the condensation reaction between 4-ethoxybenzaldehyde and 2-aminothiazole in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then reacted with 5-nitro-2-thiophenecarboxylic acid in the presence of N,N-dimethylformamide and triethylamine to yield the final product, this compound. The purity and yield of the product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(E)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been reported to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
(E)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-2-25-13-5-3-12(4-6-13)15-11-26-18(19-15)20-16(22)9-7-14-8-10-17(27-14)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWGHGUQURODU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

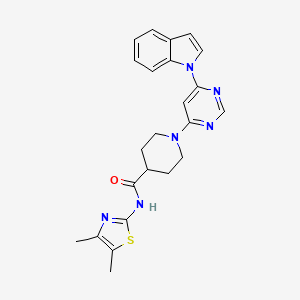
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2820160.png)
![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2820161.png)
